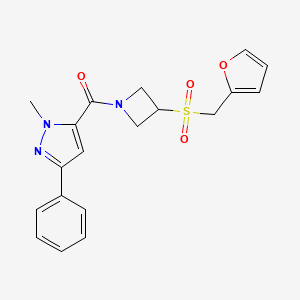

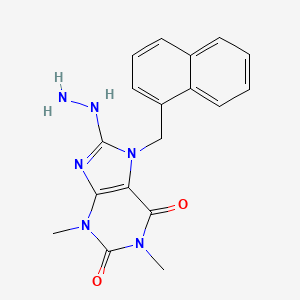

![molecular formula C15H10Cl3F3N2O3S B2490398 3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide CAS No. 2061725-62-8](/img/structure/B2490398.png)

3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical reactions, aiming for selective and potent ligands with desirable pharmacokinetic properties. For instance, a study identified a related compound as a potent and selective ligand for a specific receptor, highlighting the importance of detailed synthesis strategies to achieve molecular specificity and functionality (Shearer et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using advanced analytical techniques, such as mass spectrometry and X-ray crystallography. These methods provide insights into the molecular interactions and stability, crucial for understanding the compound's behavior in biological systems (Shearer et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving this compound can include interactions with various biological targets, elucidating its mechanism of action at the molecular level. The study of these reactions helps in understanding the compound's selectivity and efficacy as a potential therapeutic agent. For example, research has demonstrated the antagonist activity of similar compounds against specific cellular receptors, providing a foundation for drug discovery efforts (Shearer et al., 2010).

Wissenschaftliche Forschungsanwendungen

1. PPARδ Antagonism

The compound identified as GSK3787 is a potent and selective ligand for PPARδ (Peroxisome Proliferator-Activated Receptor delta). It has been found to covalently bind to Cys249 within the PPARδ binding pocket, influencing gene expression and inhibiting basal CPT1a gene transcription. This demonstrates its potential as a tool for elucidating PPARδ cell biology and pharmacology (Shearer et al., 2010).

2. Synthesis and Biological Screening

N-Benzyl p-chloro- and 2,4-dichloro-benzamide reacted with chlorosulfonic acid to produce corresponding p-sulfonyl chlorides. These were further used to synthesize derivatives with potential biological applications against fungi, insects, and weeds (Cremlyn, Ellis & Pinney, 1989).

3. Metabolic Fate and Disposition in Animals

GDC-0449, a molecule structurally similar to the given compound, has been studied for its metabolic fate in rats and dogs. It undergoes extensive metabolism with major pathways being oxidation and phase II glucuronidation or sulfation. This research is significant for understanding the compound's absorption, distribution, metabolism, and excretion (Yue et al., 2011).

4. Fungicide Application

Fluazinam, a fungicide, contains a structure related to the given compound. The study of its crystal structure has implications for its use in agriculture and understanding of its physical and chemical properties (Jeon, Kim, Lee & Kim, 2013).

5. KCNQ2/Q3 Potassium Channel Openers

N-pyridyl benzamide derivatives, similar to the compound , have been found to be active in animal models of epilepsy and pain. They function as KCNQ2/Q3 potassium channel openers and have been studied for their structure-activity relationships (Amato et al., 2011).

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3F3N2O3S/c16-10-2-1-8(5-11(10)17)13(24)22-3-4-27(25,26)14-12(18)6-9(7-23-14)15(19,20)21/h1-2,5-7H,3-4H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKBVKDLKMNMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCS(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

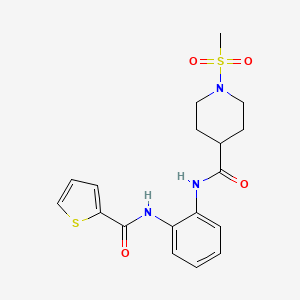

![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)

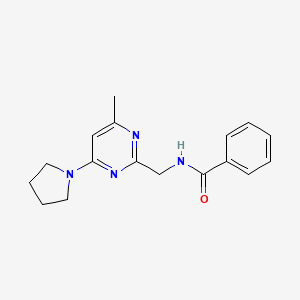

![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2490320.png)

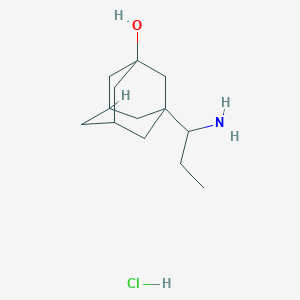

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2490321.png)

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)

![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)